N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide
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Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H23N3O3S2 and its molecular weight is 489.61. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Several studies have highlighted the potential of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)benzamide derivatives in combating bacterial and fungal infections. Notably, Palkar et al. (2017) discovered that certain analogs displayed significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents. Similarly, Bikobo et al. (2017) synthesized derivatives exhibiting potent antibacterial effects, especially against Gram-positive strains Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
Anticancer Potential
Research by Ravinaik et al. (2021) demonstrated that some synthesized N-(4,5-diphenyl-1,3-thiazol-2-yl) benzamide derivatives showed promising anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Tiwari et al. (2017) also synthesized compounds with a thiadiazole scaffold and benzamide groups, which exhibited significant anticancer activity in vitro Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives.
Supramolecular Chemistry Applications
A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, investigating the influence of methyl functionality and non-covalent interactions in the formation of gels N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators: Role of methyl functionality and S⋯O interaction.
Textile Industry Utilization
In the textile industry, compounds based on this compound have been used in dyeing processes. Khalifa et al. (2015) synthesized arylazothiazole disperse dyes containing selenium, demonstrating their effectiveness in dyeing polyester fibers and possessing antimicrobial and antitumor activities Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c30-25(21-13-15-22(16-14-21)34(31,32)29-17-7-8-18-29)28-26-27-23(19-9-3-1-4-10-19)24(33-26)20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGIZCOBQIIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.